molecular formula C24H27N3O5S2 B2942453 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 1223783-98-9

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2942453
CAS RN: 1223783-98-9
M. Wt: 501.62
InChI Key: AFSBHIIBPVLXEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a related compound, 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides, was synthesized by reacting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with aliphatic amines .

Scientific Research Applications

Dual Enzyme Inhibition

A key area of research involves the development of compounds as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell division, making them targets for anticancer drugs. A study synthesized analogs demonstrating potent inhibitory activities against both human TS and DHFR, indicating potential applications in cancer therapy (Gangjee et al., 2008).

Antifolate Activity

Another area of interest is the synthesis of antifolate compounds aimed at inhibiting DHFR, an enzyme involved in the folate pathway, crucial for DNA and RNA synthesis. Research in this domain focuses on developing antifolates that can target DHFR from pathogens causing opportunistic infections, offering insights into the design of antimicrobial and antitumor agents (Gangjee et al., 2007).

Structural Characterization

Structural analysis of compounds with similar scaffolds provides insights into their conformational preferences and potential interactions with biological targets. Crystallographic studies have described the folded conformations of such compounds, aiding in the understanding of their structural characteristics and potential for drug development (Subasri et al., 2017).

Anticancer Evaluation

Research has also been conducted on the synthesis and characterization of derivatives with anticipated anticancer activities. Studies evaluating these compounds against cancer cell lines suggest their potential in exerting cytostatic effects, offering a foundation for further exploration in cancer treatment (Zyabrev et al., 2022).

Enzyme Inhibitory Activities

Compounds with related structures have been evaluated for their enzyme inhibitory activities, including their potential as inhibitors of glutaminase, a key enzyme in glutamine metabolism. Such research highlights the therapeutic potential of these compounds in diseases where glutamine metabolism is dysregulated (Shukla et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(4-ethoxyphenyl)acetamide with 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-(4-ethoxyphenyl)acetamide", "5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 2-chloro-N-(4-ethoxyphenyl)acetamide in a suitable solvent, add a base (e.g. potassium carbonate) and 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated solid.", "Wash the solid with a suitable solvent and dry to obtain the desired product." ] }

CAS RN

1223783-98-9

Product Name

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C24H27N3O5S2

Molecular Weight

501.62

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H27N3O5S2/c1-3-5-6-17-7-13-20(14-8-17)34(30,31)21-15-25-24(27-23(21)29)33-16-22(28)26-18-9-11-19(12-10-18)32-4-2/h7-15H,3-6,16H2,1-2H3,(H,26,28)(H,25,27,29)

InChI Key

AFSBHIIBPVLXEV-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC

solubility

not available

Origin of Product

United States

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